1-Acetylpiperidine-4-sulfonyl chloride
Description
Infrared Spectroscopy (IR)
Key IR absorptions include:
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Predicted adducts and collision cross-sections (CCS) include:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 226.03 | 146.0 |
| [M+Na]⁺ | 248.01 | 155.8 |
| [M-H]⁻ | 224.02 | 145.1 |
Electron ionization fragments at m/z 128.07 (base peak) and 170.08 correspond to cleavage of the sulfonyl chloride and acetyl groups, respectively.
Thermochemical Properties and Stability Analysis
This compound exhibits moderate thermal stability, decomposing above 150°C. Key thermochemical parameters include:
- Boiling point : Estimated at 426.8°C (analogous to 4-acetamidobenzenesulfonyl chloride).
- Melting point : Not experimentally determined due to hygroscopicity.
Stability studies indicate sensitivity to moisture, with hydrolysis yielding 1-acetylpiperidine-4-sulfonic acid. Storage under inert atmosphere at 2–8°C is recommended to prevent degradation. Differential scanning calorimetry (DSC) traces show an exothermic decomposition peak at 162°C, correlating with sulfonyl chloride group reactivity.
The compound’s shelf life exceeds 12 months when stored in anhydrous dimethyl sulfoxide (DMSO) or dichloromethane.
Properties
IUPAC Name |
1-acetylpiperidine-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3S/c1-6(10)9-4-2-7(3-5-9)13(8,11)12/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACWCCZWXGOJJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155374-90-5 | |
| Record name | 1-acetylpiperidine-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Sulfonylation of 1-Acetylpiperidine Derivatives
One approach involves the sulfonylation of 1-acetylpiperidine or its derivatives using sulfonyl chlorides or sulfonating agents to introduce the sulfonyl chloride group at the 4-position. This method typically requires selective activation of the 4-position on the piperidine ring.
- Example: Reaction of 1-acetylpiperidine with chlorosulfonic acid or sulfuryl chloride under controlled temperature conditions can yield the sulfonyl chloride derivative.
- Challenges include controlling regioselectivity and avoiding over-chlorination or degradation of the acetyl group.
Multi-Step Synthesis via Protected Intermediates
A more controlled method uses protected piperidine intermediates such as 1-N-Boc-4-acetylpiperidine, followed by conversion to sulfonyl chloride:
- Protection of the nitrogen with Boc (tert-butoxycarbonyl) group,
- Introduction of the acetyl group at the 4-position,
- Subsequent sulfonylation and chlorination steps.
This approach benefits from improved selectivity and easier purification but involves additional steps.
Industrially Viable Method Using Acidic Hydrolysis and Chlorination
According to patent CN102775343A, an industrially suitable method involves:
- Starting from a precursor compound (compound 3),
- Performing an acid- and water-mediated degradation reaction at 60–90 °C,
- Using acids such as glacial acetic acid, formic acid, propionic acid, hydrochloric acid, or sulfuric acid in specific volume ratios with water,
- Controlling acid concentration and molar ratios to optimize yield,
- Followed by chlorination to convert sulfonic acid intermediates to sulfonyl chloride.
This method is noted for:
- Use of readily available raw materials,
- Mild reaction conditions,
- High product yield,
- Simple post-treatment,
- Suitability for industrial scale production.
Grignard Reagent Mediated Synthesis
A synthesis involving Grignard reagents is reported for related piperidine carbonyl chlorides (e.g., 1-acetylpiperidine-4-carbonyl chloride):
- Reaction of a piperidine derivative with isopropyl magnesium chloride-lithium chloride complex at low temperatures (-10 °C to 0 °C),
- Addition of 1-acetyl-isonipecotoyl chloride,
- Extraction and purification by chromatography,
- Yield reported around 33%.
This method requires strict anhydrous conditions and low temperatures due to the sensitivity of Grignard reagents but provides access to acyl chloride derivatives related to sulfonyl chlorides.
Data Table: Comparison of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Direct Sulfonylation | Chlorosulfonic acid or sulfuryl chloride, controlled temp | Moderate | Simple reagents | Regioselectivity issues |
| Multi-Step via Boc Protection | Boc protection, acetylation, sulfonylation, chlorination | High | High selectivity, purity | Multiple steps, time-consuming |
| Acidic Hydrolysis + Chlorination | Acid (acetic, formic, HCl, H2SO4), 60–90 °C, water | High | Industrially scalable, mild | Requires optimization of acid ratios |
| Grignard Reagent Method | Isopropyl MgCl-LiCl, low temp, acetyl-isonipecotoyl chloride | 33 | Effective for acyl chloride prep | Sensitive reagents, low yield |
Chemical Reactions Analysis
Hydrolysis to Sulfonic Acid
The sulfonyl chloride group undergoes rapid hydrolysis in aqueous or alcoholic media to form the corresponding sulfonic acid. This reaction is pH-dependent and proceeds via nucleophilic attack by water or hydroxide ions.
Reaction Conditions :
-
Solvent : Water, methanol, or ethanol
-
Temperature : 0–25°C
-
Catalyst : None required (proceeds spontaneously in basic media)
Example :
Yield : >90% under basic conditions .
Nucleophilic Substitution with Amines
The sulfonyl chloride reacts with primary or secondary amines to form sulfonamides, a key reaction for pharmaceutical intermediates.
General Reaction :
| Amine Type | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Primary alkyl | THF, 0°C, EtN | 85–92 | |
| Aromatic | DCM, RT, 12 h | 70–78 | |
| Piperidine-based | DMF, 70°C, 4 h | 88–95 |
Notable Example :
Reaction with 4-aminopiperidine derivatives under EDCI/HOBt coupling yielded potent enzyme inhibitors with IC values <10 nM .
Coupling with Alcohols/Phenols
The compound reacts with alcohols or phenols to generate sulfonate esters, which are useful in prodrug design.
Reaction Conditions :
-
Base : Pyridine or triethylamine
-
Solvent : Dichloromethane or THF
-
Temperature : 0–25°C
Example :
Yield : 75–82% for phenolic substrates .
Friedel-Crafts Acylation
The acetyl group on the piperidine ring participates in Friedel-Crafts reactions with aromatic hydrocarbons, enabling access to complex aryl ketones.
Reaction Protocol :
-
Generate acyl chloride via reaction with oxalyl chloride.
-
React with diphenylmethane in the presence of AlCl.
Example :
Reductive Functionalization
The sulfonyl chloride can be reduced to thiols or disulfides under controlled conditions.
Reagents :
Cross-Coupling Reactions
The sulfonyl chloride group facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl groups.
| Substrate | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| Aryl boronic acid | Pd(PPh), KCO | 65–72 | |
| Heteroaryl stannane | PdCl, AsPh | 58–63 |
Ring-Opening Reactions
Under acidic or basic conditions, the piperidine ring can undergo ring-opening to form linear sulfonamide derivatives.
Example :
Scientific Research Applications
Chemical Properties and Structure
1-Acetylpiperidine-4-sulfonyl chloride possesses a piperidine ring substituted with an acetyl group and a sulfonyl chloride group. This structure contributes to its reactivity, allowing it to participate in various chemical reactions, particularly those involving nucleophiles. The molecular formula is , with a molecular weight of approximately 225.69 g/mol.
Applications in Medicinal Chemistry
This compound has been utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its sulfonyl chloride functionality allows for the formation of sulfonamides, which are important in drug development due to their biological activity.
Synthesis of Sulfonamides
Sulfonamides derived from this compound have shown potential therapeutic effects, including:
- Antimicrobial Activity : Many piperidine derivatives exhibit antibacterial properties, making them candidates for developing new antibiotics.
- Anti-inflammatory Effects : Compounds containing piperidine rings are often investigated for their ability to reduce inflammation.
Enzyme Inhibition Studies
The compound has been studied for its ability to covalently modify target proteins, which is crucial in understanding enzyme mechanisms. It acts as a probe in chemical biology to study:
- Enzyme Function : By selectively labeling active site residues in enzymes, researchers can gain insights into enzyme regulation and activity.
- Therapeutic Applications : Its reactivity profile makes it valuable in designing inhibitors for therapeutic targets, particularly in metabolic disorders.
Synthetic Routes
Several synthetic methods have been developed for preparing this compound:
- Reaction with Thionyl Chloride : This method involves the reaction of piperidine-4-carboxylic acid with thionyl chloride to produce the sulfonyl chloride derivative.
- Acetylation Reactions : The introduction of the acetyl group can be achieved through acetic anhydride or acetyl chloride under basic conditions.
Research has demonstrated that derivatives of this compound exhibit significant biological activities:
- A study reported on the synthesis of piperidine-based compounds that showed enhanced potency as inhibitors of soluble epoxide hydrolase (sEH), which is implicated in various disease states including pain and inflammation .
- Another investigation highlighted the use of sulfonamide derivatives derived from this compound in treating metabolic syndrome by inhibiting specific enzymes related to glucocorticoid metabolism .
Mechanistic Studies
Utilizing techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers have explored the interaction dynamics between this compound and various proteins. These studies confirm the formation of stable covalent bonds with nucleophilic residues, providing insights into enzyme inhibition mechanisms .
Comparative Analysis of Related Compounds
The following table summarizes some related compounds to highlight their structural features and unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Acetylpiperidine-3-sulfonyl chloride | Similar piperidine structure | Potentially different biological activity |
| N-Acetylsulfanilyl chloride | Contains a sulfanilamide structure | Known for antibacterial properties |
| Acetyl sulfonyl chloride | Lacks the piperidine ring | More general use in synthetic applications |
Mechanism of Action
The mechanism of action of 1-Acetylpiperidine-4-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity and function. This reactivity underlies its potential use in drug development and biochemical research.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 1-acetylpiperidine-4-sulfonyl chloride and related piperidine derivatives:
Key Observations:
Reactivity Differences: The sulfonyl chloride group in the target compound enables nucleophilic substitution (e.g., with amines to form sulfonamides), whereas analogs like 4-[(4-chlorophenyl)sulfonyl]piperidine hydrochloride () are stabilized as salts, reducing reactivity. Methylsulfonyl (e.g., 4-Amino-1-(methylsulfonyl)piperidine ) is less reactive than sulfonyl chloride, limiting its utility in covalent bond-forming reactions.
Steric and Electronic Effects :
- The 4-phenyl group in 4-acetyl-4-phenylpiperidine hydrochloride () introduces steric bulk and hydrophobicity, favoring interactions with lipophilic targets (e.g., CNS receptors).
- The acetyl group at position 1 in the target compound may reduce ring basicity compared to unsubstituted piperidines, affecting solubility and reactivity.
Pharmacological Relevance :
- Compounds like 1-acetyl-4-piperidinecarboxylic acid ethyl chloride () are linked to prodrugs (e.g., Risperidone derivatives), whereas the target compound’s sulfonyl chloride group is typically utilized in intermediate synthesis rather than direct therapeutic applications.
b) Stability and Handling:
- Hydrochloride salts (e.g., ) exhibit enhanced stability under ambient conditions compared to sulfonyl chlorides, which require anhydrous handling to prevent hydrolysis.
c) Structural Insights from Crystallography:
- Piperidine derivatives with acetyl groups (e.g., 1-acetyl-4-piperidinecarboxylic acid ethyl chloride ) have been studied crystallographically to confirm conformational preferences, which influence their binding to biological targets .
Biological Activity
1-Acetylpiperidine-4-sulfonyl chloride (CAS Number: 1155374-90-5) is a sulfonyl chloride compound that has garnered attention in organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on existing research findings.
This compound has the molecular formula and a molecular weight of approximately 225.69 g/mol. The compound features both an acetyl group and a sulfonyl chloride functional group, which contribute to its reactivity and potential biological interactions.
The precise mechanism of action for this compound is not well-documented in the literature, indicating a need for further research. However, compounds with similar structures often engage in nucleophilic reactions due to the presence of the sulfonyl chloride group, facilitating the formation of sulfonamide derivatives when reacted with primary and secondary amines.
Comparative Analysis with Related Compounds
To better understand the potential applications of this compound, a comparison with structurally related compounds is presented below:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Acetylpiperidine-4-carbonyl chloride | Carbonyl derivative | Contains a carbonyl instead of a sulfonyl group |
| Acetylsulfonamide | Sulfonamide | Lacks the piperidine ring; simpler structure |
| Piperidine-4-sulfonic acid | Sulfonic acid | Does not contain an acetyl group; more acidic nature |
| N-(4-Sulfamoylphenethyl)acetamide | Sulfamoyl derivative | Contains an aromatic ring; different biological activity |
This table highlights how the presence of both an acetyl group and a sulfonyl chloride distinguishes this compound from other compounds, making it particularly versatile for synthetic applications in medicinal chemistry.
Case Studies and Research Findings
While direct studies on this compound are scarce, related research provides valuable insights into its potential:
- Inhibition Studies : Research on similar piperazine derivatives has shown significant inhibition of bacterial enzymes (e.g., LpxH), suggesting that modifications to the piperidine structure can enhance antibacterial potency .
- Pharmacokinetic Profiles : The pharmacokinetic properties of related compounds indicate that structural modifications can lead to improved absorption and metabolic stability, which may be applicable to this compound as well .
- Reactivity with Biological Targets : Interaction studies have demonstrated that sulfonamide derivatives formed from similar sulfonyl chlorides exhibit varied biological activities based on their structural characteristics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
